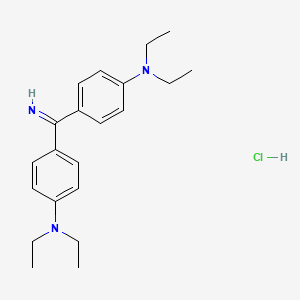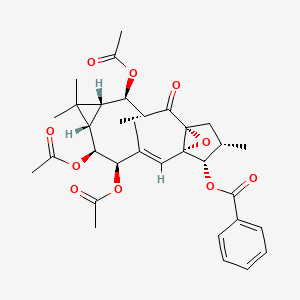
C5aR1 antagonist peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “C5aR1 antagonist peptide” is a bioactive linear peptide derived from the C-terminus of the chemokine complement fragment 5 anaphylatoxin (C5a). This peptide functions to inhibit the binding and function of C5a at human and rat C5a receptors . The complement system, an integral part of the innate immune response, plays a crucial role in combating pathogenic infections. The complement fragment C5a is a potent inflammatory mediator generated during the complement cascade, and it exerts diverse physiological functions through activation of the C5a receptor 1 (C5aR1) and associated downstream signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of C5aR1 antagonist peptide involves solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids . The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
For industrial production, the peptide can be synthesized using automated peptide synthesizers, which streamline the SPPS process. Additionally, microfluidic methods have been developed to encapsulate the peptide into nanoparticles, enhancing its stability and bioavailability . These methods involve the use of poly(lactic-co-glycolic) acid (PLGA) nanoparticles, which facilitate prolonged release and increased oral bioavailability of the peptide .
化学反应分析
Types of Reactions
The C5aR1 antagonist peptide undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted to modify its activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives, coupling agents like HATU and DIC.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with modified activity and stability .
科学研究应用
The C5aR1 antagonist peptide has a wide range of scientific research applications, including:
作用机制
The C5aR1 antagonist peptide exerts its effects by inhibiting the binding of C5a to the C5a receptor 1 (C5aR1). This inhibition prevents the activation of downstream signaling pathways, including G protein-coupled receptor (GPCR) signaling and β-arrestin-mediated pathways . By blocking these pathways, the peptide reduces the recruitment of immune cells, such as neutrophils and monocytes, and the release of inflammatory mediators .
相似化合物的比较
Similar Compounds
Similar compounds to the C5aR1 antagonist peptide include:
PMX53: A cyclic hexapeptide that inhibits C5aR1-mediated signaling.
JPE-1375: Another C5aR1 antagonist with similar inhibitory effects.
C5aR2 antagonist peptides: Peptides that selectively inhibit the C5a receptor 2 (C5aR2), which also plays a role in modulating immune responses.
Uniqueness
The this compound is unique due to its specific inhibition of C5a binding to C5aR1, which is crucial for modulating immune responses and inflammation. Its ability to be encapsulated into nanoparticles for enhanced stability and bioavailability further distinguishes it from other similar compounds .
属性
分子式 |
C46H67N11O7 |
|---|---|
分子量 |
886.1 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-cyclohexylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C46H67N11O7/c47-22-10-9-19-35(53-40(58)33(48)25-29-13-3-1-4-14-29)44(62)57-24-12-21-39(57)43(61)56-37(26-30-15-5-2-6-16-30)41(59)55-38(27-31-28-52-34-18-8-7-17-32(31)34)42(60)54-36(45(63)64)20-11-23-51-46(49)50/h1,3-4,7-8,13-14,17-18,28,30,33,35-39,52H,2,5-6,9-12,15-16,19-27,47-48H2,(H,53,58)(H,54,60)(H,55,59)(H,56,61)(H,63,64)(H4,49,50,51)/t33-,35-,36+,37+,38-,39-/m0/s1 |
InChI 键 |
MHBUIIAEHBZHRZ-LMBBXFTPSA-N |
手性 SMILES |
C1CCC(CC1)C[C@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=CC=C5)N |
规范 SMILES |
C1CCC(CC1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


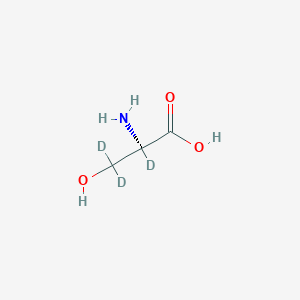

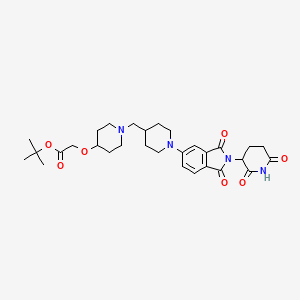
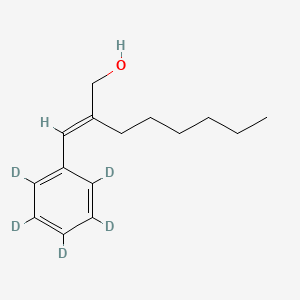
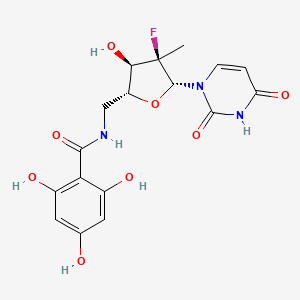
![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)
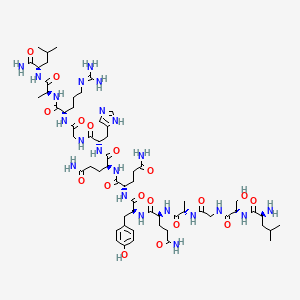
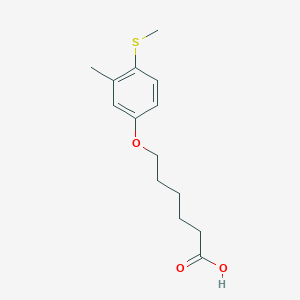
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)
